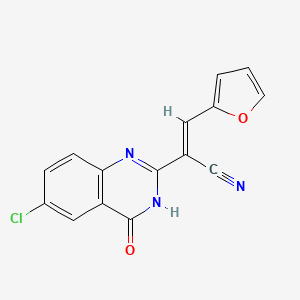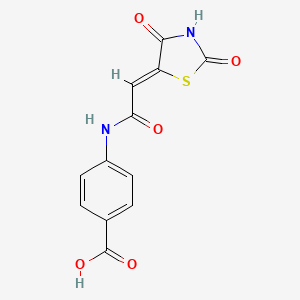
1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride, has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 251.16.Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride include a molecular weight of 251.16. More specific properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride and its derivatives have been explored in various scientific research applications, primarily focusing on their synthesis and bioactivity. A notable study involved the synthesis of substituted chromene and quinoline conjugates, demonstrating significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. This research highlights the potential therapeutic applications of these compounds in cancer treatment. Molecular docking studies further supported these findings by revealing good binding affinity with Bcl-2 protein, a critical regulator of cell death (Parveen et al., 2017).
Antimicrobial and Antifungal Activities
Another area of interest is the antimicrobial and antifungal properties of derivatives synthesized from 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride. Research in this domain has led to the development of compounds with potent antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, as well as significant antifungal activity against strains like Candida albicans. These findings suggest the potential of these compounds in developing new antimicrobial and antifungal therapies (Othman et al., 2019).
Enantioselective Synthesis
In the pursuit of novel pharmaceutical agents, the enantioselective synthesis of CGRP receptor inhibitors using derivatives of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride has been investigated. This research outlines the development of a stereoselective, economical synthesis process for potential therapeutic agents targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in migraine pathophysiology. Such studies are vital for the pharmaceutical industry's efforts to create more effective treatments for migraines with fewer side effects (Cann et al., 2012).
Catalytic and Synthetic Applications
The versatility of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride derivatives extends to their use as catalysts in chemical synthesis. For instance, the introduction of a piperazine-based dicationic Bronsted acidic ionic salt has been shown to facilitate the efficient synthesis of pyrimidine and pyrano[2,3-d]pyrimidinone derivatives. This method offers several advantages, including short reaction times, excellent yields, and the reusability of the catalyst, highlighting the compound's utility in green chemistry and sustainable practices (Darvishzad et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is not mentioned in the search results, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXYRBLSKUXMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613675.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2613679.png)



![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)
![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)